molecular formula C10H13NOS B1628590 8-Methoxythiochroman-3-amine CAS No. 771454-16-1

8-Methoxythiochroman-3-amine

Cat. No.: B1628590
CAS No.: 771454-16-1
M. Wt: 195.28 g/mol
InChI Key: GJHOYAFPOGJQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxythiochroman-3-amine is a chemical compound with the molecular formula C10H14ClNOS . It’s also known by its CAS number 178553-33-8 .


Synthesis Analysis

The synthesis of this compound could potentially involve the reductive coupling of amides with Grignard reagents . Another possible method could be the alkylation of potassium phthalimide, followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially include reactions with alkyl halides, ammonia, and other amines . Another possibility could be the reductive functionalization of tertiary amides .

Mechanism of Action

While the specific mechanism of action for 8-Methoxythiochroman-3-amine is not directly available, it’s worth noting that amines can act as ligands for transition metal catalysts and organometallic complexes . They can also be involved in acid/base equilibria for substrate activation in enantioselective carbon–carbon bond formation .

Future Directions

While specific future directions for 8-Methoxythiochroman-3-amine are not directly available, it’s worth noting that research into the synthesis and applications of amines is ongoing . This includes investigations into the structure-activity relationship of catechins that act as inhibitors of heterocyclic aromatic amine formation .

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHOYAFPOGJQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591438
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771454-16-1
Record name 8-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxythiochroman-3-amine
Reactant of Route 2
8-Methoxythiochroman-3-amine
Reactant of Route 3
8-Methoxythiochroman-3-amine
Reactant of Route 4
8-Methoxythiochroman-3-amine
Reactant of Route 5
8-Methoxythiochroman-3-amine
Reactant of Route 6
Reactant of Route 6
8-Methoxythiochroman-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.